5-(吡咯烷-1-基甲基)-1,3,4-噁二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

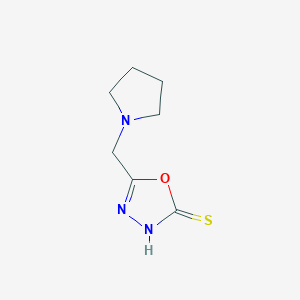

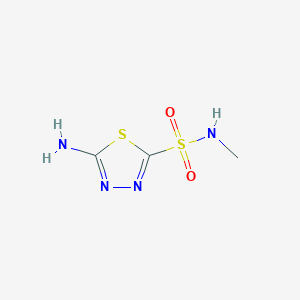

The compound 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the pyrrolidin-1-ylmethyl group suggests that this compound could be synthesized through the reaction of chloromethylated oxadiazoles with pyrrolidine .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves the condensation of appropriate precursors. For instance, the synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol was achieved through the ring-closing reaction of isoniazide with carbon bisulfide, which is a nucleophilic addition reaction . Similarly, the synthesis of 3-[5-(Pyrrolidinemethyl)-1,2,4-oxadiazol-3-yl]-4H-chromones was performed by reacting 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with pyrrolidine . These methods could potentially be adapted for the synthesis of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been studied using various spectroscopic techniques. X-ray diffraction analysis has been used to determine the crystal structure of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, revealing intermolecular hydrogen bonding interactions in the solid state . Although the exact structure of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is not provided, similar analytical techniques could be employed to elucidate its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives can vary depending on the substituents attached to the ring. For example, coordination polymers have been synthesized using 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol as a ligand to bind metal ions such as Co(II) and Ni(II), forming porous structures suitable for solvent inclusion . This suggests that 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol could also participate in coordination chemistry, potentially leading to novel materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The optical properties of these compounds, such as UV-vis absorption and fluorescence emission, can be affected by the nature of the substituents . The thermal stability of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol has been investigated, showing complete decomposition at high temperatures . These findings provide a basis for predicting the properties of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, which may exhibit similar behavior.

科学研究应用

抗菌和抗结核特性

5-(吡咯烷-1-基甲基)-1,3,4-噁二唑-2-硫醇及其衍生物在抗菌和抗结核活性方面表现出有希望的结果。研究表明它们对各种细菌和真菌菌株,包括结核分枝杆菌(结核病的致病菌),具有有效性。例如,一项研究合成了这种化合物的衍生物,并评估了它们对革兰氏阳性和革兰氏阴性细菌的体外抗菌活性,发现一些化合物具有非常好的抗菌和抗结核活性 (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008)。此外,另一项研究合成了新的1,3,4-噁二唑衍生物,并发现它们表现出强大的抗菌活性 (Krolenko, Vlasov, & Zhuravel, 2016)。

抗癌潜力

多项研究探讨了5-(吡咯烷-1-基甲基)-1,3,4-噁二唑-2-硫醇衍生物在癌症研究中的潜力。含有这种基团的化合物已被合成并评估其抗癌活性,其中一些对各种人类癌细胞系表现出显著的细胞毒性。例如,对含有这种化合物的取代1,3,4-噁二唑基四氢吡啶的研究报告了对乳腺癌细胞系的中等细胞毒性 (Redda & Gangapuram, 2007)。

催化和绿色化学

这种化合物已被用于开发有机催化过程,特别是在环保的连续流醛缩反应中。一项研究强调了在填充床微反应器中使用衍生物5-(吡咯烷-2-基)四唑功能化二氧化硅进行此类反应的有效性和长期稳定性 (Bortolini et al., 2012)。

缓蚀

对1,3,4-噁二唑衍生物的缓蚀性能进行的研究表明它们在保护酸性环境中的低碳钢方面具有潜力。这种应用在工业环境中至关重要,因为腐蚀可能导致重大的物质和财务损失 (Ammal, Prajila, & Joseph, 2018)。

作用机制

Target of Action

The compound “5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol” is a novel synthetic moleculeIt contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with various targets, including COX-2, a key enzyme involved in inflammation .

Mode of Action

For instance, the pyrrolidine ring can contribute to the stereochemistry of the molecule, allowing it to efficiently explore the pharmacophore space due to sp3-hybridization . This can lead to different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways . For instance, some pyrrolidine derivatives have been found to inhibit the growth of colon and pancreatic cancer models .

Pharmacokinetics

Pyrrolidine derivatives are known to modify physicochemical parameters, potentially improving the ADME/Tox results for drug candidates .

Result of Action

For instance, some pyrrolidine derivatives have shown inhibitory activity against COX-2, suggesting potential anti-inflammatory effects .

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors . Therefore, the spatial orientation of substituents and the stereochemistry of the molecule may play a role in its biological profile .

属性

IUPAC Name |

5-(pyrrolidin-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c12-7-9-8-6(11-7)5-10-3-1-2-4-10/h1-5H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZYSXWJRVDFFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NNC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)

![4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2506624.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)

![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)